7-Methoxy-8-methylquinazolin-4(1H)-one
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Overview
Description
7-Methoxy-8-methylquinazolin-4(3H)-one is a quinazoline derivative with the molecular formula C10H10N2O2. This compound is known for its high purity and significant potential in various research and development fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 7-Methoxy-8-methylquinazolin-4(3H)-one are not well-documented. The compound is generally produced in research laboratories for experimental purposes.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-8-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the quinazoline ring structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product.
Major Products Formed
Scientific Research Applications
7-Methoxy-8-methylquinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in various industrial applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-Methoxy-8-methylquinazolin-4(3H)-one involves interactions with specific molecular targets and pathways
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-7-methoxy-8-methylquinazolin-4-amine
- Other quinazoline derivatives
Uniqueness
Its high purity and specific chemical properties make it a valuable compound for research and development .
Biological Activity
7-Methoxy-8-methylquinazolin-4(1H)-one is a compound belonging to the quinazolinone class, known for its diverse biological activities, including anticancer, antimicrobial, and neuroprotective properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Synthesis and Structure
The synthesis of this compound typically involves the condensation of appropriate aniline derivatives and isocyanates. The structure can be characterized using techniques such as NMR and mass spectrometry, confirming the presence of the quinazolinone core.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it induces apoptosis in MCF-7 breast cancer cells through both intrinsic and extrinsic pathways. The mechanism involves the activation of caspases, leading to typical apoptotic features such as membrane blebbing and chromatin condensation .
Table 1: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (μg/mL) | Mechanism of Action |
---|---|---|
MCF-7 | 3.27 | Apoptosis via caspase activation |
MDA-MB-231 | >50 | No significant effect |
WRL-68 | >50 | No significant effect |
MCF-10A | >50 | No significant effect |
In addition to direct cytotoxicity, this compound has been shown to inhibit migration and invasion in gastric cancer cells by modulating epithelial-mesenchymal transition markers .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated effectiveness against Mycobacterium tuberculosis by targeting cytochrome bd oxidase, with an IC50 value indicating potent inhibition . This suggests potential applications in treating tuberculosis.
Case Studies
A notable study assessed the effects of various quinazolinone derivatives, including this compound, on tumor growth in vivo. The results indicated a significant reduction in tumor size when administered at specific dosages, highlighting its potential as an anticancer agent .
Another investigation into its neuroprotective effects revealed that the compound could reverse cognitive deficits in animal models induced by pharmacological agents, suggesting possible applications in treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Modifications at various positions on the quinazolinone ring have been studied to enhance potency and selectivity against specific targets. For example, derivatives with additional methoxy or methyl groups have shown improved antiproliferative activity against cancer cell lines .
Table 2: Structure-Activity Relationships
Modification | Effect on Activity |
---|---|
Additional methoxy | Increased cytotoxicity |
Methyl substitution | Enhanced selectivity |
Halogen substitution | Variable effects |
Properties
CAS No. |
923275-06-3 |
---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
7-methoxy-8-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H10N2O2/c1-6-8(14-2)4-3-7-9(6)11-5-12-10(7)13/h3-5H,1-2H3,(H,11,12,13) |
InChI Key |
PGRJUTLFMUYRKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1N=CNC2=O)OC |
Origin of Product |
United States |
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